molecular formula C11H12ClN B1322415 Naphthalen-2-ylmethanamine hydrochloride CAS No. 2241-98-7

Naphthalen-2-ylmethanamine hydrochloride

Cat. No.: B1322415
CAS No.: 2241-98-7
M. Wt: 193.67 g/mol
InChI Key: CNWUJWGKBBBOKY-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethanamine hydrochloride: is an organic compound with the chemical formula C₁₁H₁₂ClN. It is a white solid that is soluble in water and organic solvents. This compound is primarily used in organic synthesis as a raw material, catalyst, or reagent .

Biochemical Analysis

Biochemical Properties

Naphthalen-2-ylmethanamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a CYP1A2 inhibitor, which suggests its potential involvement in metabolic processes mediated by this enzyme . Additionally, its high permeability across the blood-brain barrier indicates its potential interactions with central nervous system proteins . The compound’s ability to inhibit specific cytochrome P450 enzymes highlights its role in modulating metabolic pathways and drug interactions.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CYP1A2 can lead to altered gene expression and metabolic flux . The compound’s high permeability across the blood-brain barrier suggests potential effects on neuronal cells, possibly impacting neurotransmitter synthesis and signaling pathways . Furthermore, its solubility properties enable it to be readily taken up by cells, affecting intracellular processes and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of substrates and leading to altered metabolic pathways . This inhibition can result in the accumulation of specific metabolites and changes in cellular homeostasis. Additionally, its interaction with central nervous system proteins may involve binding to neurotransmitter receptors or transporters, influencing synaptic transmission and neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and metabolic activities . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of CYP1A2 suggests its role in modulating the metabolism of drugs and endogenous compounds . The compound’s interaction with other cytochrome P450 enzymes, such as CYP2C19 and CYP2D6, further highlights its involvement in diverse metabolic processes . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its solubility and permeability properties. The compound is readily taken up by cells and distributed across various tissues, including the central nervous system . Its high permeability across the blood-brain barrier suggests its potential accumulation in neuronal tissues, where it can exert its biochemical effects . Additionally, the compound’s interaction with transporters and binding proteins may influence its localization and distribution within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s solubility properties enable it to be distributed within various cellular compartments, including the cytoplasm and organelles . Its interaction with targeting signals or post-translational modifications may direct it to specific subcellular locations, influencing its biochemical activities . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The common method for preparing Naphthalen-2-ylmethanamine hydrochloride involves the reaction of naphthalene and methylamine. In this process, naphthalene and methylamine are heated in a suitable solvent to form 2-naphthylmethylamine, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalen-2-ylmethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Naphthalen-2-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and the biological system in which it is used. The exact pathways and targets involved vary based on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Naphthalen-2-ylmethanamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications .

Properties

IUPAC Name

naphthalen-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWUJWGKBBBOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625848
Record name 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241-98-7
Record name 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (naphthalen-2-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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